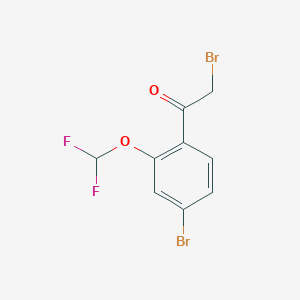
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2 It is a brominated derivative of ethanone, characterized by the presence of both bromine and difluoromethoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)acetophenone using bromine in the presence of a solvent such as chloroform . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylethanone: A simpler analog without the difluoromethoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a difluoromethoxy group.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and potential applications. The difluoromethoxy group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H6Br2F2O2 |
|---|---|
Peso molecular |
343.95 g/mol |
Nombre IUPAC |
2-bromo-1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6Br2F2O2/c10-4-7(14)6-2-1-5(11)3-8(6)15-9(12)13/h1-3,9H,4H2 |
Clave InChI |
NFLGVIZBHMHPJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


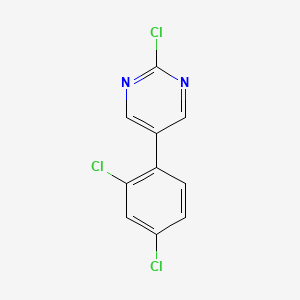
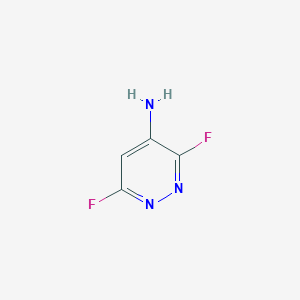
![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
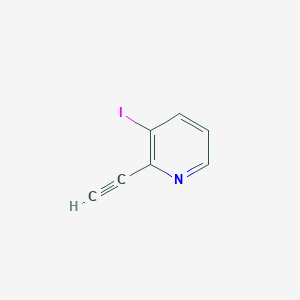
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
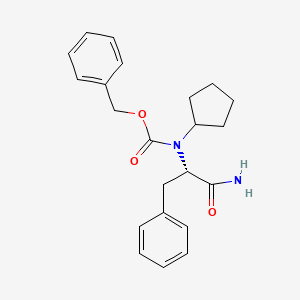
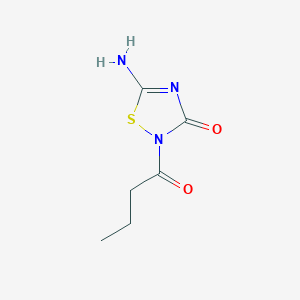
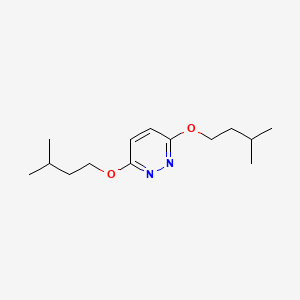
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

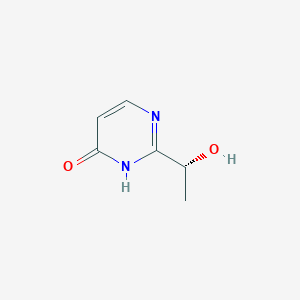
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
